4-Ethoxy-3,5-difluorobenzoyl chloride
Overview
Description
4-Ethoxy-3,5-difluorobenzoyl chloride is an organic chemical compound with the molecular formula C9H7ClF2O2 . It has a molecular weight of 220.6 .
Molecular Structure Analysis
The InChI code for 4-Ethoxy-3,5-difluorobenzoyl chloride is1S/C9H7ClF2O2/c1-2-14-6-4-3-5 (9 (10)13)7 (11)8 (6)12/h3-4H,2H2,1H3
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
4-Ethoxy-3,5-difluorobenzoyl chloride is a solid at ambient temperature . More specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Application in Graphene-Based Photovoltaic Devices
4-Ethoxy-3,5-difluorobenzoyl chloride, similar to 3,5-dinitrobenzoyl chloride, has potential applications in the modification of graphene oxide (GO) for use in photovoltaic devices. GO modified with dinitrobenzoyl chloride, for instance, demonstrated significant improvements in power conversion efficiency in poly-(3-hexylthiophene) bulk heterojunction photovoltaic devices (Stylianakis et al., 2012).
Role in Synthesis of Organic Compounds
This compound can be utilized in the synthesis of various organic structures. For example, a study on the synthesis of 5-Substituted 2-Ethoxy-1,3,4-oxadiazoles, employing a similar process, might provide insights into the synthesis pathways where 4-Ethoxy-3,5-difluorobenzoyl chloride could be involved (Wet-osot et al., 2017).
Electrochemical Studies
In electrochemical studies, compounds with similar structures, such as 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate, have been investigated for their electrochemical behavior, which might provide a reference for understanding the electrochemical properties of 4-Ethoxy-3,5-difluorobenzoyl chloride (Xiao & Johnson, 2003).
Use in Polymerization Processes
In the field of polymer science, similar compounds have been used as initiators in polymerization processes, such as in the polymerizations of ϵ-caprolactone. This suggests potential roles for 4-Ethoxy-3,5-difluorobenzoyl chloride in initiating various polymerization reactions (Kricheldorf & Langanke, 2002).
Development of Light-Emitting Materials
In the development of light-emitting materials, derivatives of similar compounds have been explored. For instance, bis-pyrazole complexes containing cyclometalated N-heterocyclic carbene ligands have been prepared for use in blue-light emitters, which could be a relevant field for the application of 4-Ethoxy-3,5-difluorobenzoyl chloride (Arnal et al., 2018).
properties
IUPAC Name |
4-ethoxy-3,5-difluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-2-14-8-6(11)3-5(9(10)13)4-7(8)12/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTODZHRJLEUAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286941 | |
Record name | 4-Ethoxy-3,5-difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3,5-difluorobenzoyl chloride | |
CAS RN |
1017779-21-3 | |
Record name | 4-Ethoxy-3,5-difluorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-3,5-difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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